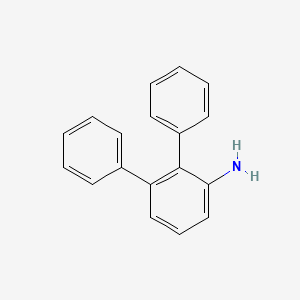

2,3-Diphenylaniline

Description

2,3-Diphenylaniline (C₁₈H₁₅N) is an aromatic amine featuring two phenyl groups attached to the aniline ring at the 2- and 3-positions. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in materials science and organic synthesis. These analogs are often utilized in optoelectronic materials, pharmaceuticals, and coordination chemistry due to their extended π-conjugation and redox-active amine groups .

Properties

CAS No. |

87666-62-4 |

|---|---|

Molecular Formula |

C18H15N |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

2,3-diphenylaniline |

InChI |

InChI=1S/C18H15N/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13H,19H2 |

InChI Key |

IVTDTSPPDZBCHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diphenylaniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 2,3-dinitrobiphenyl using a suitable reducing agent like iron powder in the presence of hydrochloric acid can yield 2,3-diphenylaniline . Another method involves the palladium-catalyzed amination of aryl halides with aniline derivatives .

Industrial Production Methods: Industrial production of 2,3-diphenylaniline typically involves large-scale reduction reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like iron powder and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Quinoxaline derivatives.

Reduction: Various amine derivatives.

Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

2,3-Diphenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diphenylaniline involves its interaction with molecular targets through various pathways. For instance, its derivatives can exhibit fluorescence properties due to intramolecular charge transfer (ICT) transitions. This property makes it useful in optoelectronic applications . Additionally, its ability to form stable complexes with metal ions is exploited in coordination chemistry .

Comparison with Similar Compounds

Structural and Physical Properties

The position of phenyl substituents on the aniline ring significantly influences molecular properties. Below is a comparative analysis of 2,3-diphenylaniline analogs:

Key Observations :

- Steric Effects : 2,6-Diphenylaniline’s para-substitution allows for planar conformations, enhancing π-conjugation, whereas 2,3-diphenylaniline’s ortho-substitution likely introduces steric hindrance, reducing symmetry .

- Electronic Properties : Triphenylamine’s three phenyl groups create a stronger electron-donating effect compared to diphenylaniline derivatives, making it superior for optoelectronic applications .

Optical and Electronic Behavior

- Diphenylaniline–Azulene Hybrids : Azulene derivatives with diphenylaniline groups at positions 2 and 6 exhibit intense visible-region absorption (λₐᵦₛ ~450–600 nm) and fluorescence in the blue-green spectrum. This is attributed to HOMO→LUMO transitions enabled by electron-donating diphenylaniline groups .

- α-Cyanostilbenes with Diphenylaniline: These compounds demonstrate reversible photochromism and solvatochromism, with applications in photoswitches and anti-cancer agents. Their optical properties are modulated by diphenylaniline’s electron-donating capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.